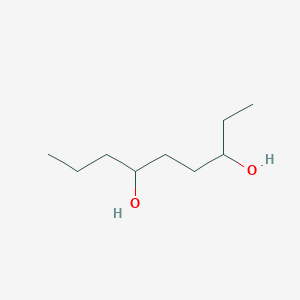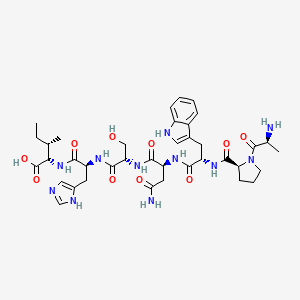
5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Bromination: The starting material, 3-hydroxybenzaldehyde, undergoes bromination to introduce the bromine atom at the 5-position.
Cyclization: The brominated intermediate is then subjected to cyclization with phthalic anhydride under acidic conditions to form the isoindolinone core.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-Bromo-2-(3-oxophenyl)-2,3-dihydro-1H-isoindol-1-one, while substitution can produce various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers use this compound to study its biological activity and potential as a drug candidate.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxyl group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(3-Hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Chloro-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Fluoro-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one:
Uniqueness
5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and development in multiple fields.
特性
CAS番号 |
918331-60-9 |
|---|---|
分子式 |
C14H10BrNO2 |
分子量 |
304.14 g/mol |
IUPAC名 |
5-bromo-2-(3-hydroxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10BrNO2/c15-10-4-5-13-9(6-10)8-16(14(13)18)11-2-1-3-12(17)7-11/h1-7,17H,8H2 |
InChIキー |
XUFXDXRXHUQIDK-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


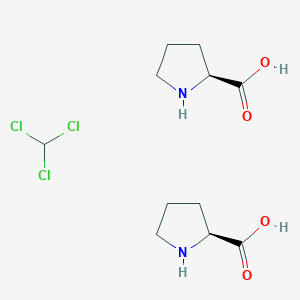
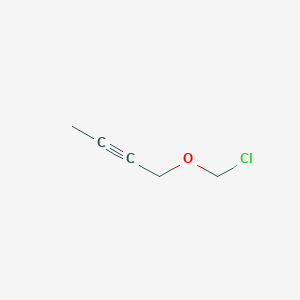

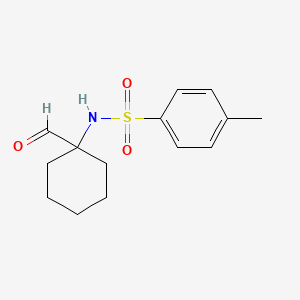
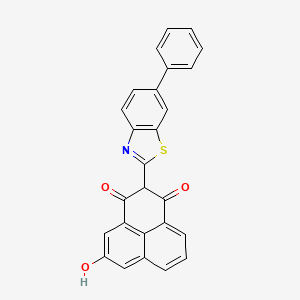
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
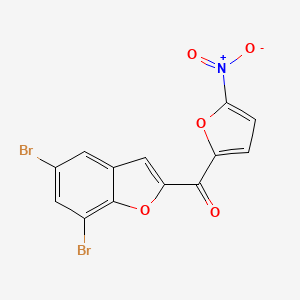
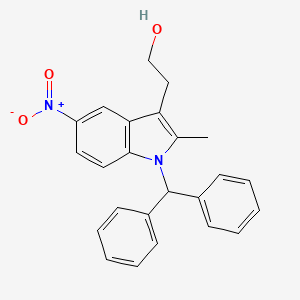

![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
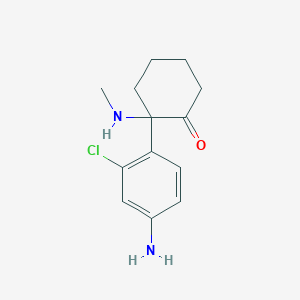
![9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B14178360.png)
